Pardoprunox dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pardoprunox dihydrochloride, also known by its code name SLV-308, is a compound that was developed for the treatment of Parkinson’s disease. It is a partial dopamine D2 and D3 receptor agonist and a full serotonin 5-HT1A receptor agonist . Despite its potential, the development of this compound was discontinued after reaching phase III clinical trials .
準備方法
The synthesis of Pardoprunox dihydrochloride involves several steps. The key intermediate is 7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one. The synthetic route typically involves the reaction of 4-methylpiperazine with 2-chlorobenzoxazole under specific conditions to yield the desired product
化学反応の分析
Pardoprunox dihydrochloride undergoes several types of chemical reactions:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the piperazine ring or the benzoxazole moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Pardoprunox dihydrochloride has been primarily investigated for its potential in treating Parkinson’s disease. It has shown promise in reducing motor fluctuations and improving overall motor function in patients . Additionally, it has been studied for its potential use in treating depression and anxiety, although these indications have not been pursued further .
In the field of chemistry, this compound serves as a valuable compound for studying receptor agonism and the effects of partial agonists on dopamine and serotonin receptors . Its unique receptor profile makes it a useful tool for understanding the pharmacodynamics of similar compounds.
作用機序
Pardoprunox dihydrochloride exerts its effects by binding to dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors . It acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors . This combination of receptor activities is thought to contribute to its therapeutic effects in Parkinson’s disease by modulating dopaminergic and serotonergic pathways in the brain .
類似化合物との比較
Pardoprunox dihydrochloride is similar to other compounds used in the treatment of Parkinson’s disease, such as pramipexole and ropinirole. it is unique in its combination of partial dopamine agonism and full serotonin agonism . This unique receptor profile may offer advantages in terms of reducing side effects like dyskinesia and psychosis, which are common with other dopaminergic agents .
Similar compounds include:
Pramipexole: A non-ergot dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Ropinirole: Another non-ergot dopamine agonist used for similar indications.
Aripiprazole: A partial dopamine agonist used primarily for psychiatric conditions but with some similarities in receptor activity.
特性
分子式 |
C12H17Cl2N3O2 |
---|---|
分子量 |
306.19 g/mol |
IUPAC名 |
7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one;dihydrochloride |
InChI |
InChI=1S/C12H15N3O2.2ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;;/h2-4H,5-8H2,1H3,(H,13,16);2*1H |
InChIキー |
CNAQZBYZZQBDCG-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。